An In-depth Technical Guide to the Physical and Chemical Properties of Tricyclo[3.2.1.02,7]octan-3-one
An In-depth Technical Guide to the Physical and Chemical Properties of Tricyclo[3.2.1.02,7]octan-3-one
Introduction
Tricyclo[3.2.1.02,7]octan-3-one is a saturated polycyclic ketone with a highly strained and rigid three-dimensional structure. This molecular architecture, containing a bicyclo[3.2.1]octane framework fused with a cyclopropane ring, imparts unique physical and chemical properties that make it a molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The inherent ring strain influences the reactivity of the carbonyl group and the overall molecular stability, offering a versatile scaffold for the synthesis of complex organic molecules and novel drug candidates.
This technical guide provides a comprehensive overview of the known physical and chemical properties of Tricyclo[3.2.1.02,7]octan-3-one, including its synthesis, spectroscopic characterization, and reactivity. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.
Molecular Structure and Properties
The fundamental properties of Tricyclo[3.2.1.02,7]octan-3-one are summarized in the table below. It is important to note that while some fundamental properties are well-established, specific experimental data for certain physical characteristics are not widely reported in the literature.
| Property | Value | Source |
| Chemical Name | Tricyclo[3.2.1.02,7]octan-3-one | [1] |
| CAS Number | 39163-38-7 | [1] |
| Molecular Formula | C8H10O | [2] |
| Molecular Weight | 122.16 g/mol | [2] |
| Monoisotopic Mass | 122.0732 Da | [2] |
| Predicted XlogP | 1.1 | [2] |
Structural Diagram:
Caption: 2D structure of Tricyclo[3.2.1.0,2,7]octan-3-one.
Synthesis
The synthesis of the Tricyclo[3.2.1.02,7]octane framework is a subject of interest in organic chemistry due to its presence in several natural products. One of the most direct and effective methods for the preparation of Tricyclo[3.2.1.02,7]octan-3-one and its derivatives is through an intramolecular [2+2] photocycloaddition of a bicyclo[2.2.1]hept-5-en-2-one precursor. This approach leverages the spatial proximity of the double bond and the enone system to facilitate the formation of the strained cyclobutane ring.
Another notable synthetic strategy involves the efficient and exclusive 3-exo-trig radical cyclization of a bicyclo[3.2.1]oct-6-en-2-yl radical or a bicyclo[2.2.2]oct-5-en-2-yl radical. This method has been successfully employed to generate chiral tricyclic ketones within this family of compounds.
The following diagram illustrates a generalized synthetic workflow for obtaining Tricyclo[3.2.1.02,7]octan-3-one, highlighting the key steps of precursor synthesis and the crucial photocycloaddition reaction.
Caption: Generalized workflow for the synthesis of Tricyclo[3.2.1.0,2,7]octan-3-one.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for Tricyclo[3.2.1.02,7]octan-3-one, this section will focus on the expected spectroscopic features based on its structure and data from closely related analogs. The unique strained framework of this molecule is expected to give rise to distinctive signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is anticipated to be complex due to the rigid, non-planar structure of the molecule, leading to significant magnetic non-equivalence of protons. The protons on the cyclopropane ring are expected to resonate in the upfield region (typically 0.5-1.5 ppm). The bridgehead protons and those adjacent to the carbonyl group will likely appear as complex multiplets in the downfield region. The lack of symmetry in the molecule is expected to result in a unique signal for each proton.
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13C NMR: The carbon NMR spectrum will be characterized by a carbonyl resonance in the downfield region, typically around 210-220 ppm. The carbons of the strained cyclopropane ring will appear at unusually high field strengths. The remaining aliphatic carbons will resonate in the typical range for saturated cyclic systems.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of Tricyclo[3.2.1.02,7]octan-3-one will be a strong absorption band corresponding to the C=O stretching vibration of the ketone. Due to the ring strain, this band is expected to appear at a higher frequency (typically 1740-1760 cm-1) compared to a typical acyclic ketone (around 1715 cm-1). The spectrum will also show C-H stretching vibrations for the aliphatic protons just below 3000 cm-1.
Mass Spectrometry (MS)
In a mass spectrum, Tricyclo[3.2.1.02,7]octan-3-one is expected to show a molecular ion peak (M+) at m/z = 122. The fragmentation pattern would likely involve the loss of a carbonyl group (CO, 28 Da) to give a C7H10+ fragment, followed by further rearrangements and fragmentation of the tricyclic hydrocarbon skeleton. Predicted mass spectrometry data suggests prominent peaks at m/z values corresponding to various adducts such as [M+H]+, [M+Na]+, and [M-H]-.[2]
Chemical Reactivity
The chemical reactivity of Tricyclo[3.2.1.02,7]octan-3-one is governed by the interplay between the strained tricyclic framework and the ketone functional group.
Reactions at the Carbonyl Group
The ketone functionality undergoes typical carbonyl reactions, such as:
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Reduction: The carbonyl group can be reduced to the corresponding alcohol, Tricyclo[3.2.1.02,7]octan-3-ol, using standard reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The stereochemical outcome of this reduction is influenced by the steric hindrance imposed by the rigid tricyclic system.
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Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to afford tertiary alcohols.
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Wittig Reaction: The ketone can be converted to an exocyclic alkene via the Wittig reaction, providing a route to further functionalized derivatives.
Ring-Opening Reactions
The significant ring strain associated with the cyclopropane ring makes the molecule susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species, and often proceed with high regioselectivity, providing access to functionalized bicyclo[3.2.1]octane or bicyclo[2.2.2]octane systems.
The following diagram illustrates the logical relationship between the core structure and its potential reactive pathways.
Caption: Reactivity map of Tricyclo[3.2.1.0,2,7]octan-3-one.
Safety and Handling
Tricyclo[3.2.1.02,7]octan-3-one is classified as a flammable liquid and can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Conclusion
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